molecular formula C27H24N4O2S2 B12482481 N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide

N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide

Cat. No.: B12482481
M. Wt: 500.6 g/mol
InChI Key: OFWYSRVHRIQTRI-UHFFFAOYSA-N
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Description

3-(NAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a naphthalene ring, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(NAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as naphthalene-1-carbonyl chloride and thiophene-2-carbonyl chloride. These intermediates are then reacted with piperazine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(NAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-(NAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-cancer or anti-inflammatory agent. Research is ongoing to determine its efficacy and safety in various therapeutic contexts.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific interactions with other materials.

Mechanism of Action

The mechanism of action of 3-(NAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(NAPHTHALENE-1-CARBONYL)-3H-BENZOTHIAZOL-2-ONE: This compound shares the naphthalene and carbonyl groups but differs in the presence of a benzothiazole ring.

    Substituted-N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE: This compound features a piperazine moiety similar to the target compound but has different substituents and a pyridine ring.

Uniqueness

The uniqueness of 3-(NAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA lies in its combination of naphthalene, thiophene, and piperazine rings. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C27H24N4O2S2

Molecular Weight

500.6 g/mol

IUPAC Name

N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]naphthalene-1-carboxamide

InChI

InChI=1S/C27H24N4O2S2/c32-25(23-8-3-6-19-5-1-2-7-22(19)23)29-27(34)28-20-10-12-21(13-11-20)30-14-16-31(17-15-30)26(33)24-9-4-18-35-24/h1-13,18H,14-17H2,(H2,28,29,32,34)

InChI Key

OFWYSRVHRIQTRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5

Origin of Product

United States

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